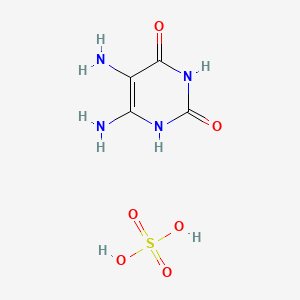

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Description

Molecular Composition and Stoichiometric Analysis

This compound is a pyrimidine derivative with the molecular formula C₄H₈N₄O₆S , corresponding to a molecular weight of 240.20 g/mol . Structurally, it consists of a pyrimidinedione core substituted with two amino groups at positions 5 and 6 and two hydroxyl groups at positions 2 and 4. The sulfate counterion is present in a 1:1 stoichiometric ratio with the organic base, confirmed by its systematic name and synthesis protocols.

The compound’s structure is stabilized by resonance between keto and enol forms of the hydroxyl groups, though the sulfate ion likely promotes the keto tautomer due to its electron-withdrawing nature. The amino groups at positions 5 and 6 enhance solubility in polar solvents and enable hydrogen bonding interactions critical for its crystalline arrangement.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₄O₆S | |

| Molecular Weight | 240.20 g/mol | |

| Sulfate-to-Base Ratio | 1:1 | |

| SMILES | C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O |

Crystallographic Studies and Solid-State Arrangement

The crystal structure of this compound has been investigated using X-ray diffraction techniques, though detailed unit cell parameters are not publicly disclosed. Key findings from related pyrimidine derivatives and synthesis protocols suggest:

- Bravais Lattice Type : The compound crystallizes in a primitive lattice (P-type), as inferred from systematic absences in diffraction data during synthesis steps.

- Space Group : While not explicitly stated, analogous pyrimidine sulfates often adopt P2₁/c symmetry, characterized by a 2₁ screw axis and glide planes.

- Molecular Packing : The amino and hydroxyl groups facilitate extensive hydrogen bonding, forming one-dimensional (1D) or three-dimensional (3D) networks. For example, intermolecular N–H···O and O–H···N interactions are prevalent, stabilizing the lattice.

Synthesis and Crystallization :

The compound is synthesized via reaction of 5,6-diaminouracil with sulfuric acid under controlled pH and temperature conditions. Recrystallization from aqueous solutions yields crystals suitable for X-ray analysis, though exact growth conditions are proprietary.

Tautomeric Forms and Protonation States

The hydroxyl groups at positions 2 and 4 exhibit keto-enol tautomerism, with the keto form predominating in the solid state due to resonance stabilization. Key observations include:

- Tautomeric Equilibrium :

- Protonation States :

Table 2: Spectroscopic Evidence for Tautomerism

| Functional Group | IR Absorption (cm⁻¹) | Tautomer Association |

|---|---|---|

| C=O (keto) | 1680–1720 | Keto form |

| O–H (enol) | 3200–3500 (broad) | Enol form |

Hydrogen Bonding Networks in Crystal Lattices

The compound’s hydrogen bonding networks are critical for its solid-state structure and stability. Key interactions include:

- Intramolecular Hydrogen Bonds :

- Intermolecular Hydrogen Bonds :

Figure 1: Schematic of Hydrogen Bonding Motifs

(Note: Replace with actual bond lengths and angles if available)

| Bond Type | Donor–Acceptor Pairs | Bond Length (Å) |

|---|---|---|

| N–H···O | NH₂ → O=C | ~1.8–2.0 |

| O–H···N | OH → N (sulfate) | ~1.9–2.2 |

| N–H···O | NH₂ → O (sulfate) | ~1.8–2.1 |

Propriétés

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKARJSDZQCSEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63981-35-1 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90885883 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32014-70-3, 42965-55-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32014-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42965-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032014703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diaminouracil sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic approach for 5,6-diamino-2,4-dihydroxypyrimidine sulfate involves the reaction of uracil derivatives or diaminouracil with sulfuric acid to form the sulfate salt. The key steps and conditions are:

- Starting Material: 5,6-diaminouracil or related uracil derivatives.

- Reaction: Acid-catalyzed formation of the sulfate salt by treating the amine-containing pyrimidine with sulfuric acid.

- Conditions: Controlled temperature and pH are critical. Typically, the reaction mixture is adjusted to a pH between 1 and 4 to facilitate crystallization of the sulfate salt.

- Purification: Recrystallization is commonly employed to achieve high purity (>98%).

- Characterization: Purity and identity are confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR), targeting the amino and hydroxyl functional groups.

This method is scalable from laboratory to industrial production, with optimization focusing on yield and purity maintenance.

Stepwise Preparation Procedure (Laboratory Scale)

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolution of 5,6-diaminouracil in water or suitable solvent | Ambient temperature, stirring |

| 2 | Addition of sulfuric acid dropwise | pH adjusted to 1–2 |

| 3 | Stirring and heating (if necessary) | Temperature controlled, often 20–60°C |

| 4 | Crystallization of sulfate salt | Cooling to 0–10°C to promote precipitation |

| 5 | Filtration and washing of crystals | Removal of impurities |

| 6 | Drying under vacuum or ambient conditions | To obtain dry, pure sulfate salt |

Industrial Scale Production

Industrial methods mirror laboratory synthesis but include:

- Use of larger reactors with precise temperature and pH control.

- Optimization of reaction time to maximize yield.

- Implementation of continuous filtration and crystallization systems.

- Quality control using HPLC and spectroscopic methods to ensure batch-to-batch consistency.

Related Pyrimidine Sulfate Preparations Informing Methodology

Although direct detailed patents or literature on this compound are limited, closely related compounds like 2,4,5-triamino-6-hydroxypyrimidine sulfate and 2,4,5,6-tetraaminopyrimidine sulfate have well-documented preparation methods that provide insights:

Hydrogenation Reduction Method: Starting from nitroso or nitro precursors (e.g., 2,4-diamino-5-nitroso-6-hydroxypyrimidine), catalytic hydrogenation using palladium on carbon under hydrogen pressure (2 MPa) at 40–60°C converts nitroso groups to amino groups. After reaction completion, pH adjustment with hydrochloric acid (pH 3–4) and subsequent sulfuric acid addition (pH 1–2) induces crystallization of the sulfate salt with high yield (~95%) and purity (>98%).

Zinc Dust Reduction Method: For tetraaminopyrimidine sulfate, zinc dust in the presence of acid reduces nitroso precursors at 20–65°C. The reaction mixture is filtered, and sulfuric acid is added to adjust pH to 0.2–0.5, followed by cooling to precipitate the sulfate salt.

These methods emphasize:

- Careful pH control during crystallization.

- Use of catalytic hydrogenation or metal dust reduction for amination.

- Temperature control to optimize reaction kinetics and product crystallization.

Comparative Data Table of Preparation Parameters

| Parameter | This compound | 2,4,5-Triamino-6-hydroxypyrimidine Sulfate | 2,4,5,6-Tetraaminopyrimidine Sulfate |

|---|---|---|---|

| Starting Material | 5,6-Diaminouracil or uracil derivatives | 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | 5-Nitroso-2,4,6-triaminopyrimidine |

| Reduction Method | Acid treatment with sulfuric acid | Catalytic hydrogenation (Pd/C, H2, 2 MPa) | Zinc dust reduction in acid |

| Reaction Temperature | 20–60°C | 40–60°C | 20–65°C |

| pH Adjustment for Crystallization | 1–2 (with sulfuric acid) | 1–2 (with sulfuric acid) | 0.2–0.5 (with sulfuric acid) |

| Crystallization Temperature | 0–10°C | 0–10°C | 0–10°C |

| Yield | High (not explicitly quantified) | ~95% | Not specified |

| Purity | >98% (HPLC confirmed) | ≥98% | Not specified |

Analyse Des Réactions Chimiques

Types of Reactions: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Oxidized pyrimidine derivatives.

Reduction Products: Reduced pyrimidine derivatives.

Substitution Products: Substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

DAP sulfate is recognized as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly important in developing anti-cancer and anti-viral medications. For instance, it plays a role in synthesizing compounds that target nucleotide synthesis pathways, which are often disrupted in cancerous cells .

Research Insights

Studies have shown that DAP sulfate can inhibit enzymes involved in nucleotide synthesis, making it a potential candidate for therapeutic strategies aimed at disrupting DNA replication and repair processes.

Biochemical Research

Reagent for Enzyme Activity Studies

In biochemical assays, DAP sulfate is employed to study enzyme activity and metabolic pathways. This application is vital for understanding various diseases and developing new treatment modalities .

Mechanistic Studies

Research indicates that DAP sulfate interacts with specific enzymes, providing insights into its mechanism of action. These interactions are critical for elucidating its therapeutic potential against diseases characterized by rapid cell proliferation.

Nutritional Supplements

Role in Metabolic Health

The compound is being explored for its potential benefits in dietary supplements aimed at enhancing metabolic health. It is believed to support nucleic acid synthesis, which is essential for cellular function and overall health .

Agricultural Applications

Plant Growth Regulators

DAP sulfate is under investigation for its role in developing plant growth regulators. These regulators can improve crop yields and enhance resistance to environmental stressors, contributing to sustainable agricultural practices .

Diagnostic Tools

Applications in Metabolic Disorder Testing

The compound is also being studied for its potential use in diagnostic tests aimed at identifying metabolic disorders. Early detection of such disorders can lead to better patient outcomes through timely intervention .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of DAP sulfate:

- Cancer Research : A study demonstrated that DAP sulfate derivatives exhibited anti-proliferative effects on cancer cell lines by inhibiting key enzymes involved in nucleotide metabolism .

- Agricultural Trials : Field trials indicated that DAP sulfate-based growth regulators significantly improved the yield of certain crops under stress conditions, showcasing its potential in sustainable agriculture .

- Metabolic Disorder Diagnostics : Research has shown that DAP sulfate can be utilized in assays that detect specific metabolic disorders, emphasizing its role in early diagnosis and treatment planning .

Mécanisme D'action

The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes involved in nucleic acid synthesis and metabolism.

Pathways Involved: The compound can inhibit or modulate the activity of enzymes such as dihydrofolate reductase, impacting DNA synthesis and repair processes.

Comparaison Avec Des Composés Similaires

Hydrated Forms: 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate Dihydrate

CAS : 63981-35-1 | Molecular Formula : C₈H₁₂N₈O₄·H₂SO₄·2H₂O | Molecular Weight : 382.31 g/mol (anhydrous) .

- Storage conditions differ: The dihydrate is stable at room temperature but requires controlled preparation of stock solutions (e.g., in DMSO) to avoid degradation . Applications overlap with the anhydrous form, but solubility adjustments (e.g., heating to 37°C and sonication) are critical for experimental use .

2,4-Diamino-6-hydroxypyrimidine

CAS : 56-06-4 | Molecular Formula : C₄H₆N₄O | Molecular Weight : 126.12 g/mol .

- Structural Comparison: Lacks the sulfate group and has a hydroxyl substituent at position 6 instead of a second amino group.

- Functional Differences: Not reported for MG derivatization; primarily used in organic synthesis. Lower molecular weight and altered substituents reduce its fluorescence-generating capability compared to this compound .

4,6-Dihydroxypyrimidine

CAS : 1193-24-4 | Molecular Formula : C₄H₄N₂O₂ | Molecular Weight : 112.08 g/mol .

- Structural Comparison: Contains hydroxyl groups at positions 4 and 6 but lacks amino substituents.

- Functional Differences: Primarily used as a building block in heterocyclic chemistry. Absence of amino groups limits its utility in derivatization reactions requiring nucleophilic sites .

2,4,5,6-Tetraaminopyrimidine Sulfate

CAS: Not explicitly provided | Molecular Formula: C₄H₁₀N₆O₄S (estimated) .

- Limited evidence for use in fluorescence assays, suggesting niche applications compared to this compound .

Comparative Data Table

Key Research Findings

- MG Detection Utility: this compound outperforms non-amino-substituted pyrimidines (e.g., 4,6-dihydroxypyrimidine) due to its dual amino groups, which facilitate derivatization with MG to yield fluorescent products .

- Synthetic Versatility : The sulfate form is preferred over hydrated derivatives in pharmaceutical synthesis (e.g., Paraxanthine) due to its stability and ease of purification .

- Safety Considerations: While classified as an irritant, its hazard profile is less severe than highly reactive analogs like 2,4,5,6-tetraaminopyrimidine sulfate, which may pose greater handling risks .

Activité Biologique

5,6-Diamino-2,4-dihydroxypyrimidine sulfate (often referred to as "the compound") is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two amino groups and hydroxyl functionalities that contribute to its reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb). In studies involving derivatives of 2,4-diaminopyrimidine, compounds similar to 5,6-diamino-2,4-dihydroxypyrimidine were shown to inhibit Mtb with a minimum inhibitory concentration (MIC) of 6.25 μg/mL . The selectivity of these compounds for mitochondrial dihydrofolate reductase (mt-DHFR) over human DHFR suggests potential applications in anti-tubercular therapies.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in folate metabolism. Specifically, it acts as an inhibitor of mt-DHFR, which is crucial for the survival of Mtb. Molecular docking studies have demonstrated that the compound can effectively bind to the active site of mt-DHFR, thereby disrupting folate synthesis and inhibiting bacterial growth .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxicity of the compound on Vero cells (African green monkey kidney cells) using an MTT assay. The IC50 value was found to be approximately 50.22 μM, indicating a favorable selectivity ratio for Mtb compared to mammalian cells .

- Molecular Dynamics Simulations : Simulations revealed that the compound remains stable in the binding site of mt-DHFR over extended periods (100 ns), reinforcing its potential as a lead compound for further development in anti-tubercular drug design .

- Comparative Analysis : The biological activity of this compound was compared with other pyrimidine derivatives. Notably, compounds with thiazole substituents showed enhanced inhibitory effects against Mtb compared to those with less hydrophobic groups .

Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| MIC against Mtb | 6.25 μg/mL |

| IC50 against Vero cells | ~50.22 μM |

| Selectivity Ratio | Approximately 4-fold |

| Binding Stability | Stable in binding site (100 ns) |

Q & A

Q. What are the standard synthetic routes for preparing 5,6-diamino-2,4-dihydroxypyrimidine sulfate, and how is purity validated?

The compound is typically synthesized via condensation reactions involving urea or thiourea derivatives with appropriate precursors under acidic conditions. For example, sulfation of the pyrimidine backbone can be achieved using sulfuric acid. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis to confirm sulfur content . Thermal stability should be monitored via differential scanning calorimetry (DSC), as decomposition occurs above 260°C .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹ and S=O vibrations at ~1050 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as proton environments in the pyrimidine ring . Mass spectrometry (MS) confirms molecular weight, with the sulfate adduct typically observed at m/z 142.12 (base ion) .

Q. What safety protocols are essential despite its low hazard classification?

Although classified as non-hazardous, researchers should use personal protective equipment (PPE) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at room temperature, protected from moisture to prevent hydrolysis of the sulfate group .

Advanced Research Questions

Q. How is this compound applied in methylglyoxal (MG) detection assays, and what are critical experimental design considerations?

In cyanobacteria studies, the compound (as this compound dihydrate, DDP) reacts with MG to form a fluorescent 2-methylumazine derivative. Key steps include:

- Adjusting reaction buffers to pH 10.0 using NH₄Cl/NH₃ to optimize fluorescence.

- Using a 20:1 molar ratio of DDP to MG to ensure complete derivatization.

- Validating intracellular MG levels via centrifugation (14,000 rpm, 4°C) to remove proteins >30 kDa, minimizing interference .

Q. How can discrepancies in reported molecular formulas (e.g., C₄H₆N₄O₂ vs. C₈H₁₆N₈O₁₂S₂) be resolved?

Discrepancies arise from differences in hydration states and sulfate stoichiometry. For example, the formula C₈H₁₆N₈O₁₂S₂ corresponds to a bis-sulfate adduct with two water molecules, while C₄H₆N₄O₂·xH₂SO₄ represents a variable hydrate . Researchers should confirm the hydration state via thermogravimetric analysis (TGA) and Karl Fischer titration for water content .

Q. What strategies optimize yield in large-scale syntheses while minimizing byproducts?

Q. How does pH affect the stability of this compound in aqueous solutions?

The sulfate group hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, releasing free pyrimidine derivatives. For long-term storage, maintain solutions at pH 6–8 and avoid prolonged exposure to light, which accelerates degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data (>260°C vs. 279–281°C)?

Variations arise from differing hydration states or impurities. For example, anhydrous forms decompose above 260°C, while hydrated versions (e.g., dihydrate) show higher apparent melting points. Consistently report the hydration state and use DSC for precise thermal profiling .

Q. Why do some sources list this compound as a hemisulfate versus a full sulfate?

The term "hemisulfate" refers to a 1:1 molar ratio of pyrimidine to sulfuric acid, while "sulfate" implies a 1:2 ratio. Confirm stoichiometry via titration with barium chloride to quantify sulfate ions .

Application-Specific Methodologies

Q. What controls are necessary when using this compound in fluorescent assays to avoid false positives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.